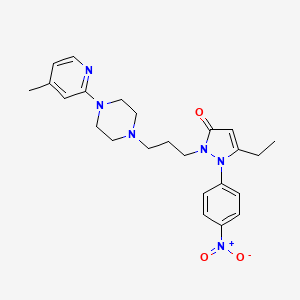
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- is a complex pyrazolone derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazolone core, which is known for its versatility in medicinal chemistry. The presence of various functional groups enhances its biological activity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of synthesized pyrazolone compounds against various bacterial strains, demonstrating that certain derivatives possess potent activity comparable to standard antibiotics. For instance, one compound showed an inhibition rate of 98% against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL, while others displayed effective inhibition against E. coli and Aspergillus niger .
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4b | Mycobacterium tuberculosis | 6.25 | |
| - | E. coli | 40 | |
| - | Aspergillus niger | 40 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated through various assays. One notable study highlighted the capability of pyrazolone derivatives to inhibit inflammation in animal models, showing effects comparable to indomethacin, a well-known anti-inflammatory drug. The mechanism involves inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .
3. Anticancer Activity
Pyrazolone derivatives have also been investigated for their anticancer properties. A series of compounds were tested for their ability to inhibit aromatase activity, an important target in breast cancer therapy. The most active compound demonstrated an IC50 value of 0.0023 ± 0.0002 μM, indicating potent aromatase inhibition compared to the standard letrozole (IC50 = 0.0028 ± 0.0006 μM) . This suggests that modifications to the pyrazolone structure can enhance its efficacy against cancer.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Letrozole | Aromatase | 0.0028 ± 0.0006 | |
| Active derivative | Aromatase | 0.0023 ± 0.0002 |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthesis efforts .
Case Studies
Several case studies have illustrated the therapeutic applications of pyrazolone derivatives:
- Case Study 1: A synthesized derivative showed significant anti-tubercular activity with a MIC value comparable to established drugs.
- Case Study 2: In vitro studies on human cancer cell lines revealed that certain derivatives induce apoptosis through mitochondrial pathways.
Properties
CAS No. |
104417-24-5 |
|---|---|
Molecular Formula |
C24H30N6O3 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-ethyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]-1-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C24H30N6O3/c1-3-20-18-24(31)28(29(20)21-5-7-22(8-6-21)30(32)33)12-4-11-26-13-15-27(16-14-26)23-17-19(2)9-10-25-23/h5-10,17-18H,3-4,11-16H2,1-2H3 |
InChI Key |
LOSWLYDMCFLQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(N1C2=CC=C(C=C2)[N+](=O)[O-])CCCN3CCN(CC3)C4=NC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















